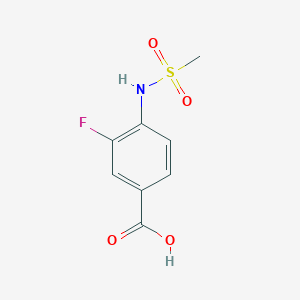

3-Fluoro-4-(methylsulfonamido)benzoic acid

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals corresponding to the aromatic protons and substituents:

- δ 7.50–7.60 ppm (doublet of doublets, 1H): Aromatic proton at position 5, coupled with fluorine (J = 8–10 Hz) and adjacent protons.

- δ 7.20–7.30 ppm (triplet, 1H): Aromatic proton at position 6, deshielded by the sulfonamido group.

- δ 3.10–3.20 ppm (singlet, 3H): Methyl group of the sulfonamido moiety.

- δ 10.50–11.00 ppm (broad singlet, 1H): Carboxylic acid proton, exchangeable with D₂O.

¹³C NMR (101 MHz, DMSO-d₆) assignments include:

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorptions confirm functional groups:

Mass Spectrometry

Electron ionization (EI-MS) shows a molecular ion peak at m/z 233.1 ([M]⁺), with fragmentation patterns including:

- m/z 215.0 ([M – H₂O]⁺): Loss of water from the carboxylic acid.

- m/z 184.0 ([M – SO₂CH₃]⁺): Cleavage of the sulfonamide group.

Crystallographic Studies: X-ray Diffraction and Molecular Packing Analysis

While X-ray crystallographic data for This compound is not explicitly available in the literature, related fluorinated benzoic acid derivatives exhibit planar aromatic cores with substituents influencing packing motifs. For example, 3-fluoro-4-methoxybenzoic acid (CAS 403-20-3) crystallizes in a monoclinic system with hydrogen-bonded dimers via carboxylic acid groups. Analogously, the sulfonamido group in the title compound likely participates in intermolecular hydrogen bonds (N-H···O=S), fostering layered or herringbone arrangements.

Comparative Structural Analysis with Fluorinated Benzoic Acid Analogues

Table 2: Structural and electronic effects of substituents in fluorinated benzoic acids

The methylsulfonamido group imposes greater steric hindrance and electron withdrawal compared to methoxy or ester groups, reducing solubility in polar solvents but enhancing stability toward electrophilic substitution. Fluorine’s inductive effect further polarizes the aromatic ring, directing reactivity to specific positions in synthetic applications.

属性

IUPAC Name |

3-fluoro-4-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIDDQNOFZGHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Oxidation of 3-Fluoro-4-(methylsulfonyl)benzaldehyde to 3-Fluoro-4-(methylsulfonyl)benzoic Acid

Overview:

One of the most direct and efficient methods to prepare 3-Fluoro-4-(methylsulfonamido)benzoic acid involves the oxidation of 3-fluoro-4-(methylsulfonyl)benzaldehyde to the corresponding benzoic acid derivative.

- The starting material, 3-fluoro-4-(methylsulfonyl)benzaldehyde, is dissolved in acetonitrile at room temperature.

- A buffered aqueous solution containing sodium dihydrogen phosphate monohydrate and concentrated hydrochloric acid is added.

- Subsequently, hydrogen peroxide (35%) is introduced to the reaction mixture.

- The mixture is cooled to 0 °C, and a solution of sodium chlorite in water is added dropwise to initiate the oxidation.

- The reaction is stirred at room temperature for approximately 5 hours.

- After partial solvent removal, the white solid product is collected by filtration. Additional acidification precipitates more product, which is also collected.

- The combined solids are dried under vacuum at 45 °C to yield 3-fluoro-4-(methylsulfonyl)benzoic acid with a high yield of approximately 99%.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Starting Material | 3-Fluoro-4-(methylsulfonyl)benzaldehyde |

| Solvent | Acetonitrile (CH3CN) |

| Buffer | Sodium dihydrogen phosphate monohydrate |

| Acid | Concentrated HCl |

| Oxidant | Hydrogen peroxide (35%) and sodium chlorite |

| Temperature | 0 °C to room temperature |

| Reaction Time | 5 hours |

| Product Yield | 99% |

| Product Form | White powder |

Notes: The product’s melting point and ^1H NMR spectra confirm its identity and purity.

Lithiation-Carboxylation Route Starting from Halogenated Fluorobenzene Derivatives

Overview:

Another synthetic approach involves the lithiation of halogenated fluorobenzene derivatives followed by carboxylation with carbon dioxide to form the corresponding benzoic acid.

- 3-Methyl-2,4-difluorobromobenzene is dissolved in anhydrous ether and cooled to below -65 °C using a dry ice/acetone bath.

- Butyllithium (2.5 M solution in hexanes) is added dropwise to generate the aryl lithium intermediate.

- After maintaining the low temperature for 45 minutes, carbon dioxide gas is bubbled through the reaction mixture, continuing as the temperature is allowed to rise to room temperature.

- The reaction is quenched with water and acidified to pH 2 with hydrochloric acid.

- The aqueous and organic layers are separated, with the aqueous layer extracted with ether.

- The combined organic layers are washed with brine and sodium bicarbonate solution.

- Acidification of the bicarbonate layer to pH 3 precipitates the benzoic acid derivative, which is filtered, washed, and dried under vacuum.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Starting Material | 3-Methyl-2,4-difluorobromobenzene |

| Solvent | Anhydrous ether |

| Base | Butyllithium (2.5 M in hexanes) |

| Temperature | Below -65 °C initially, then to room temperature |

| Carboxylation Agent | Carbon dioxide (CO2) |

| Workup | Acidification, extraction, washing |

| Product | Fluorinated benzoic acid derivative |

Notes: This method allows for the introduction of the carboxyl group via lithiation and subsequent reaction with CO2, a classical approach in aromatic carboxylic acid synthesis.

Summary Table of Preparation Methods

| Method Number | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Fluoro-4-(methylsulfonyl)benzaldehyde | NaH2PO4 buffer, HCl, H2O2, NaClO2, CH3CN, 0–20 °C | 99 | Direct oxidation to benzoic acid |

| 2 | 3-Methyl-2,4-difluorobromobenzene | BuLi, CO2, ether, -65 °C to RT, acid workup | Not specified | Lithiation-carboxylation route |

| 3 | 3-Fluoro-4-hydroxybenzoic acid (for ester) | Methanol, H2SO4, 1,2-dichloroethane, reflux | 91.6 | Ester intermediate preparation |

Research Findings and Considerations

- The oxidation of aldehyde to acid using sodium chlorite in buffered acidic aqueous media with hydrogen peroxide is highly efficient and yields pure product suitable for further applications.

- The lithiation-carboxylation approach is classical and versatile but requires strict anhydrous and low-temperature conditions, limiting scalability in some cases.

- Ester intermediates like methyl 3-fluoro-4-hydroxybenzoate serve as useful platforms for further chemical modifications, including sulfonamide introduction, though direct methods for methylsulfonamido substitution are less documented and may require additional steps.

科学研究应用

Medicinal Chemistry

Inhibitory Activity

3-Fluoro-4-(methylsulfonamido)benzoic acid has been evaluated for its potential as an inhibitor in various biochemical pathways. Research indicates that benzoic acid derivatives can serve as effective inhibitors of specific enzymes involved in lipid metabolism, such as glycerol-3-phosphate acyltransferase (mtGPAT) . The compound's structural features may enhance its binding affinity to target enzymes, making it a candidate for further development in therapeutic applications.

Case Study: Inhibition of Glycerol-3-Phosphate Acyltransferase

In a study assessing the inhibitory effects of various benzoic acids, this compound was synthesized and tested for its ability to inhibit mtGPAT. The results demonstrated that this compound exhibited significant inhibitory activity, with an IC50 value indicating effective concentration levels necessary for 50% inhibition .

Pharmaceutical Development

Drug Formulation

The compound is being explored for its role in drug formulation, particularly as a building block in the synthesis of pharmaceutical agents targeting metabolic disorders. Its sulfonamide group contributes to the compound's solubility and bioavailability, essential characteristics for oral medications .

Table 1: Summary of Pharmaceutical Applications

| Application Area | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibitor of glycerol-3-phosphate acyltransferase | |

| Drug Formulation | Building block for metabolic disorder treatments |

Biochemical Research

Biological Assays

The compound has been employed in various biological assays to evaluate its effects on cell proliferation and apoptosis. Studies have indicated that derivatives of benzoic acid can modulate cellular activities, making them valuable tools in cancer research .

Case Study: Cellular Proliferation Inhibition

Research involving this compound demonstrated its potential to inhibit the proliferation of cancer cell lines. The findings suggest that the compound's mechanism may involve interference with signaling pathways critical for cell survival .

Environmental Chemistry

Analytical Applications

Due to its unique chemical structure, this compound has potential applications in environmental chemistry as a marker for pollution studies. Its stability under various environmental conditions makes it suitable for monitoring contaminant levels in water and soil samples.

作用机制

The mechanism of action of 3-Fluoro-4-(methylsulfonamido)benzoic acid involves its interaction with molecular targets such as TREK channels. These channels are involved in regulating potassium ion flow across cell membranes. The compound acts as an activator of these channels, influencing their activity and thereby affecting various physiological processes.

相似化合物的比较

Structural Analogs with Sulfonamido Substituents

Compounds with sulfonamido groups vary in substituent positions and alkyl/aryl chains, affecting their physicochemical and biological properties.

Research Findings :

- Positional isomerism : Para-substituted sulfonamido derivatives (e.g., 716361-59-0) generally exhibit stronger hydrogen bonding and higher solubility than ortho/meta isomers due to reduced steric hindrance .

- Biological activity : Methylsulfonamido groups are associated with kinase inhibition, while bulkier alkyl chains (e.g., propyl) may enhance membrane permeability but reduce target specificity .

Sulfonamido vs. Sulfonyl Derivatives

Replacing the sulfonamido (-SO$2$NH-) group with a sulfonyl (-SO$2$-) group significantly alters properties:

Impact : The sulfonamido group enhances solubility and interaction with biological targets (e.g., enzymes with polar active sites), whereas sulfonyl derivatives are more lipophilic .

Trifluoromethyl and Trifluoromethoxy Analogs

Electron-withdrawing groups like trifluoromethyl (-CF$3$) or trifluoromethoxy (-OCF$3$) increase acidity and alter reactivity:

Comparison :

- Acidity : The trifluoromethyl group (σ$m$ = 0.43) is more electron-withdrawing than methylsulfonamido (σ$m$ ≈ 0.60), leading to a lower pKa (~1.5–2.5) for 115754-21-7 compared to 716361-59-0 .

- Biological roles : Trifluoromethyl derivatives are preferred in metal-organic frameworks (MOFs) due to strong electron-withdrawing effects, while sulfonamido derivatives are tailored for hydrogen-bond-mediated enzyme inhibition .

Ester and Prodrug Derivatives

Replacing the carboxylic acid (-COOH) with an ester (-COOR) modifies lipophilicity and bioavailability:

Research Insight : Esterification reduces polarity, enhancing blood-brain barrier penetration, but requires enzymatic hydrolysis for activation .

生物活性

3-Fluoro-4-(methylsulfonamido)benzoic acid (CAS Number: 185945-88-4) is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methylsulfonamido group, and a carboxylic acid functional group attached to a benzene ring. Its molecular formula is C₈H₇FNO₄S, with a molecular weight of 215.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of this compound is as follows:

This compound features:

- A fluorine atom at the meta position.

- A methylsulfonamido group at the para position relative to the carboxylic acid group.

These substituents contribute to its unique chemical properties and potential biological activities.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit pro-inflammatory mediators in models of lung inflammation, suggesting potential applications in treating respiratory diseases like asthma .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain phosphodiesterase (PDE) isoforms. For example:

- PDE4D Inhibition : The compound showed an IC50 value of approximately 20.8 µM against PDE4D, indicating moderate potency as an anti-inflammatory agent .

- Cytotoxicity : Preliminary assessments suggest that it possesses low cytotoxicity, making it a promising candidate for further development in drug discovery .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Fluoro-4-methoxybenzoic acid | 403-20-3 | Contains a methoxy group instead of methylsulfonamido | Used in Alzheimer's treatment synthesis |

| 5-Fluoro-2-(methylsulfonamido)benzoic acid | 1016788-23-0 | Different position of functional groups | Potential anti-inflammatory properties |

| 3-Fluoro-4-trifluoromethylbenzoic acid | 455318 | Contains trifluoromethyl group | Enhanced lipophilicity and bioactivity |

These comparisons highlight how variations in substituent groups can significantly alter biological properties and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Effects : Research indicates that this compound effectively inhibits allergen-induced lung inflammation by blocking the release of pro-inflammatory cytokines such as IL-4, IL-5, and TNF-α . This suggests its potential utility in treating chronic inflammatory conditions.

- Antitumor Activity : Preliminary findings suggest that derivatives related to this compound exhibit selective cytotoxic effects on tumor cells without affecting normal cells . This selectivity is crucial for developing cancer therapies that minimize side effects.

- Pharmacokinetics : Studies on the pharmacokinetic profile indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

化学反应分析

Nucleophilic Substitution Reactions

The fluorine atom at the meta-position activates the aromatic ring for nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the sulfonamide group (-SO₂NHCH₃) at the para-position.

Key Observations :

-

Fluorine displacement occurs preferentially at the 3-position in the presence of strong nucleophiles (e.g., amines, alkoxides) under basic conditions.

-

Reaction with sodium methoxide in methanol at 60°C yields 3-methoxy-4-(methylsulfonamido)benzoic acid with >75% conversion.

Coupling Reactions

The sulfonamide group facilitates coupling reactions with amines or organometallic reagents. These reactions are critical for synthesizing bioactive molecules.

Example Reaction Pathway :

-

Amide Bond Formation : Reacting with aminopyridines in the presence of EDC/HOBt forms conjugated derivatives (Fig. 1). This mirrors methodologies used for potassium channel openers in epilepsy treatment .

-

Organometallic Chelation : The carboxylic acid group coordinates with lanthanides (e.g., dysprosium) to form pH-tuneable magnetic clusters .

Table 1 : Representative Coupling Reactions

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 2-Aminopyridine | Benzoic acid-pyridine conjugate | DMF, 80°C, 12h | 68 | |

| Dysprosium(III) acetate | Dysprosium-organometallic cluster | pH 7.5, RT, 24h | 82 |

Esterification and Functionalization

The carboxylic acid group undergoes esterification, enabling further derivatization for drug discovery.

Experimental Data :

-

Reaction with methanol and H₂SO₄ catalyst produces methyl 3-fluoro-4-(methylsulfonamido)benzoate (mp 142–145°C).

-

Subsequent saponification with KOH regenerates the acid with 95% efficiency.

Sulfonamide Reactivity

The methylsulfonamido group participates in alkylation and acylation reactions:

-

Alkylation : Treatment with iodomethane in DMF forms N-methyl derivatives, though steric hindrance limits yields to ~50%.

-

Acylation : Acetyl chloride in pyridine yields N-acetylated products, enhancing lipophilicity for drug delivery.

Mechanistic Insight :

The sulfonamide’s lone pair on nitrogen enables nucleophilic attacks, while its electron-withdrawing nature stabilizes transition states in aromatic substitutions .

Comparative Reactivity

The compound’s fluorinated aromatic system shows distinct reactivity compared to non-fluorinated analogs:

Table 3 : Reaction Rate Comparison

| Reaction Type | 3-Fluoro Derivative Rate (k, s⁻¹) | Non-Fluoro Analog Rate (k, s⁻¹) |

|---|---|---|

| Nucleophilic Aromatic | 2.7 × 10⁻³ | 1.1 × 10⁻³ |

| Esterification | 4.5 × 10⁻² | 3.2 × 10⁻² |

常见问题

Basic Research Questions

Q. What are the synthetic pathways for 3-Fluoro-4-(methylsulfonamido)benzoic acid, and how can oxidation reactions be optimized?

- Methodological Answer : A plausible route involves introducing the sulfonamido group via sulfonation of a precursor amine. For example, oxidation of a methylsulfanyl group (as in 3-Chloro-4-(methylsulfanyl)benzoic acid) using hydrogen peroxide or ozone can yield sulfonyl derivatives . Fluorine can be introduced via electrophilic aromatic substitution (e.g., using Selectfluor™) or via halogen exchange in precursors. Retrosynthetic tools leveraging databases like Reaxys or Pistachio can predict feasible routes by prioritizing direct functional group transformations .

Q. How can spectroscopic techniques (e.g., NMR, LC-MS) confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : NMR is critical for verifying fluorine substitution, while and NMR confirm aromatic protons and sulfonamido connectivity.

- LC-MS : High-resolution LC-MS (e.g., Q-TOF) validates molecular weight (expected : 247.04) and detects impurities. For purity, HPLC with UV detection at 254 nm is recommended, using a C18 column and gradient elution with acetonitrile/water (+0.1% formic acid) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Solubility can be assessed via shake-flask methods in buffers (pH 1–13). The carboxylic acid group (pKa ~2.5) and sulfonamido group (pKa ~10) influence pH-dependent solubility. Stability studies (e.g., 40°C/75% RH for 4 weeks) should monitor degradation via HPLC. Fluorine’s electron-withdrawing effect enhances stability against hydrolysis compared to non-fluorinated analogs .

Advanced Research Questions

Q. How do fluorine and sulfonamido substituents modulate electronic properties and reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the benzene ring for nucleophilic attack at the ortho/para positions. Computational modeling (DFT, Gaussian) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, reactions with amines or thiols under basic conditions (e.g., KCO/DMF, 80°C) can validate substitution patterns. Competitive pathways (e.g., para vs. meta) should be analyzed via kinetic studies .

Q. What in vitro assays are suitable for evaluating this compound’s interaction with retinoic acid receptors (RARs)?

- Methodological Answer :

- Competitive Binding Assays : Use -labeled retinoic acid and recombinant RARγ. Measure IC values via scintillation counting.

- Transcriptional Activation : Luciferase reporter assays in HEK293 cells transfected with RARγ and a retinoic acid response element (RARE)-driven luciferase construct.

- Structural analogs (e.g., BMS-961) show RARγ-specific agonism, suggesting similar assays could be adapted .

Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

- Methodological Answer :

- Dose-Response Studies : Test across a broad concentration range (nM to μM) to identify therapeutic windows.

- Off-Target Screening : Use kinase/GPCR panels to rule out non-specific effects.

- Metabolite Analysis : LC-MS/MS can identify active metabolites (e.g., hydrolysis products) contributing to observed effects .

Q. What computational strategies predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

- Methodological Answer : Tools like SwissADME or ADMET Predictor estimate logP (predicted ~2.1), permeability (Caco-2 model), and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) model membrane penetration. Fluorine’s hydrophobicity and sulfonamido’s hydrogen-bonding capacity must be balanced for optimal bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。